molecular formula C4H8ClN5 B2927759 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride CAS No. 2174008-03-6

2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride

Cat. No.: B2927759
CAS No.: 2174008-03-6
M. Wt: 161.59
InChI Key: PWIIEVLBSKDWEB-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through the N1 and N2 nitrogen atoms of the triazole moiety . These atoms actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

The compound affects the carbonic anhydrase pathway . By inhibiting the Carbonic Anhydrase-II enzyme, it disrupts the conversion of carbon dioxide and water to bicarbonate and protons. This disruption can lead to a variety of downstream effects, including changes in pH balance and electrolyte levels in the body.

Pharmacokinetics

The presence of the triazole ring in the compound makes it resistant to metabolic degradation , which could potentially enhance its bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s solubility and stability Additionally, the presence of other substances in the environment, such as proteins or ions, could potentially interact with the compound and affect its activity

Future Directions

The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . Therefore, future research could focus on exploring the potential biological activities of “2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride” and similar compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like sodium azide (NaN₃) . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

Uniqueness

2-(1H-1,2,3-Triazol-1-yl)acetimidamide hydrochloride is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to form stable hydrogen bonds and resist metabolic degradation makes it particularly valuable in drug development .

Properties

IUPAC Name

2-(triazol-1-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5.ClH/c5-4(6)3-9-2-1-7-8-9;/h1-2H,3H2,(H3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIIEVLBSKDWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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